![molecular formula C11H13BrN4O2 B6647504 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one
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Overview
Description
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate certain biological pathways, which makes it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one involves the modulation of certain biological pathways, including the inhibition of certain enzymes and the activation of certain receptors. This modulation can lead to changes in cell signaling and gene expression, which can have a profound impact on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one can have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. These effects make the compound a valuable tool for investigating various biological processes.
Advantages and Limitations for Lab Experiments
One of the key advantages of 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one is its ability to selectively modulate certain biological pathways without affecting others. This selectivity makes the compound a valuable tool for investigating specific biological processes. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one. One area of interest is the development of new therapeutic agents based on the compound's ability to modulate certain biological pathways. Another potential direction is the investigation of the compound's potential as a tool for studying various biological processes, including cell signaling and gene expression. Additionally, there is potential for the development of new synthetic methods for producing the compound, which could lead to improved yields and reduced costs.
Synthesis Methods
The synthesis of 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one involves several steps, including the reaction of 4-bromo-2-methylpyridazin-3-one with 3,5-dimethyl-4-chloromethyl oxazole in the presence of a base. The resulting intermediate is then treated with an amine to produce the final product.
Scientific Research Applications
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one has been used in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
4-bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-6-8(7(2)18-15-6)4-13-9-5-14-16(3)11(17)10(9)12/h5,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGFVRAIISBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=C(C(=O)N(N=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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